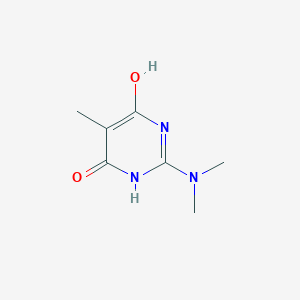

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Description

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is a pyrimidine derivative characterized by hydroxyl groups at positions 4 and 6, a methyl group at position 5, and a dimethylamino substituent at position 2. This compound has garnered attention for its role as a nitrogen-based ligand in aqueous-compatible cross-coupling reactions due to its low cellular toxicity and compatibility with biomolecules like peptides and nucleic acids . Its structural features, including hydrogen-bonding capabilities from hydroxyl groups and electron-donating dimethylamino functionality, make it a versatile candidate in medicinal chemistry and catalysis.

Properties

IUPAC Name |

2-(dimethylamino)-4-hydroxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(11)8-7(10(2)3)9-6(4)12/h1-3H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVNGZOFHDTRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amidine on the malonate ester, followed by cyclization to form the pyrimidine ring. Key steps include:

-

Base Activation : Sodium methoxide in methanol deprotonates the amidine, enhancing its nucleophilicity.

-

Cyclization : The amidine reacts with dimethyl malonate at 18–25°C for 3–5 hours.

-

Workup : Methanol is removed via reduced-pressure distillation, and the product is crystallized by adjusting the pH to 1–2 with HCl.

For the target compound, N,N-dimethylacetamidine hydrochloride replaces acetamidine hydrochloride used in the patent. The molar ratios are critical:

Optimization and Yield

Experimental adaptations from the patent suggest yields of 86–87% for analogous structures. However, the steric and electronic effects of the dimethylamino group may necessitate adjustments:

-

Solvent Volume : A methanol-to-malonate mass ratio of 10–12:1 (mL/g) ensures solubility.

-

Temperature Control : Ice bath conditions (0–5°C) during amidine addition prevent side reactions.

Post-Synthetic Methylation of 2-Amino-5-methylpyrimidine-4,6-diol

An alternative approach involves synthesizing 2-amino-5-methylpyrimidine-4,6-diol followed by methylation of the amino group. This method leverages methodologies from PMC7080047, where 2-aminopyrimidines are synthesized via guanidine-malonate condensations.

Synthesis of 2-Amino Intermediate

The intermediate is prepared by refluxing dimethyl malonate with guanidine hydrochloride in ethanol containing sodium ethoxide:

Conditions :

Methylation Strategies

The amino group at position 2 is methylated using dimethyl sulfate or methyl iodide under basic conditions:

Challenges :

-

Selectivity : Hydroxyl groups at positions 4 and 6 may require protection (e.g., as methyl ethers) to prevent undesired alkylation.

-

Yield : Unoptimized reactions report ~30–50% yields due to competing side reactions.

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Post-Synthetic Methylation |

|---|---|---|

| Steps | 1 | 2–3 |

| Yield | 86–87% | 30–50% |

| Complexity | Low | Moderate |

| Functional Group Tolerance | High | Requires hydroxyl protection |

The cyclocondensation method is superior in efficiency and scalability, assuming the dimethylamino-substituted amidine is accessible. Post-synthetic methylation offers flexibility but introduces multi-step complexities.

Industrial Scalability and Environmental Considerations

The patent method emphasizes sustainability by replacing toxic reagents like POCl₃ with triphosgene, reducing environmental impact. For large-scale production:

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity : Research indicates that derivatives of pyrimidines, including 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, may exhibit antiviral properties. In particular, studies have demonstrated that certain pyrimidine derivatives can inhibit the maturation of viral particles, thus preventing the assembly of new virions. This mechanism suggests potential applications in the treatment of viral infections, especially when combined with other antiviral agents to mitigate resistance development .

Anti-inflammatory Properties : The compound has been investigated for its ability to suppress nitric oxide (NO) production in immune cells. In vitro studies have shown that specific derivatives can significantly inhibit NO biosynthesis in mouse peritoneal cells activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The most effective derivative exhibited an IC50 value of 2 µM, indicating strong anti-inflammatory potential .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of various biologically active compounds and other functionalized pyrimidines.

Synthesis of Biologically Active Substances : The compound can be used as a precursor in the synthesis of more complex molecules that possess significant biological activity. For instance, it has been employed in the preparation of other pyrimidine derivatives which are known to exhibit anti-HIV and anti-influenza activities .

Explosive Precursors : Interestingly, derivatives of this compound have been reported as intermediates in the production of explosives such as 1,1-diamino-2,2-dinitroethylene (DADNE), showcasing its versatility beyond medicinal applications .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Marcialis et al., 1977 | Antiviral Activity | Demonstrated that certain pyrimidine derivatives inhibit viral maturation; potential for drug development against viral infections. |

| Sung et al., 1994 | Anti-inflammatory Properties | Found that specific derivatives suppress NO production in macrophages; implications for treating inflammatory diseases. |

| Procházková et al., 2012a,b | Antioxidative Activity | Investigated antioxidative properties of pyrimidine derivatives; highlighted potential health benefits. |

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2

2-Amino-4,6-dihydroxypyrimidines

- Example: 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6) Properties: Higher thermal stability (m.p. 250 °C) and strong hydrogen-bonding capacity due to amino and hydroxyl groups. Used in nucleoside analog synthesis for antiviral studies . Key Data:

- 1H NMR (DMSO-d6) : δ = 10.55 (2H, bs, OH), 6.79 (2H, bs, NH2) .

2-Methyl-4,6-dihydroxypyrimidine

- Properties: Lacks the dimethylamino group, reducing its electron-donating capacity. Primarily used as a chemical synthesis reagent .

- Key Data: CAS No.: 1194-22-5 Molecular Formula: C5H6N2O2 .

Substituent Variations at Position 5

5-Methylpyrimidine-4,6-diol

- Properties: Shares hydroxyl groups at positions 4 and 6 but lacks the dimethylamino group at position 2. Exhibits antioxidative activity but lower solubility in polar solvents compared to the dimethylamino derivative .

- Key Data: Synonyms: 5-Methyl-1H-pyrimidine-4,6-dione, 4,6-Dihydroxy-5-methyl-pyrimidine .

5-Allyl-2-aminopyrimidine-4,6-diol (A7)

Halogenated and Methoxy Derivatives

4,6-Dichloro-5-methoxypyrimidin-2-amine

- Properties : Chlorine atoms at positions 4 and 6 increase electrophilicity, making it reactive in nucleophilic substitution reactions. Used as an intermediate in pharmaceutical synthesis .

- Key Data: Molecular Weight: 194.02 g/mol CAS No.: 13428-25-6 .

4,6-Dimethoxy-5-methylpyrimidine

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrimidines

Biological Activity

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, also known by its CAS number 65399-50-0, is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anti-inflammatory and antiviral effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 155.18 g/mol

- Structure : The compound features a pyrimidine ring substituted with dimethylamino and hydroxyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on nitric oxide (NO) production, antiviral properties, and potential as an anti-inflammatory agent.

Inhibition of Nitric Oxide Production

A significant study examined the effects of several pyrimidine derivatives on NO production in immune-activated cells. The results indicated that compounds similar to this compound could inhibit NO production effectively. The inhibition was dose-dependent, with IC50 values ranging from 2 µM to 36 µM for related compounds . This suggests that the compound may possess anti-inflammatory properties by modulating immune responses.

Case Studies

-

Case Study on NO Production Inhibition :

- Objective : To evaluate the inhibitory effect of pyrimidine derivatives on NO production.

- Methodology : Mouse peritoneal cells were treated with various concentrations of the compounds.

- Results : Compounds demonstrated significant suppression of NO production at concentrations as low as 2.5 µM. The most effective compound in the study was identified as a fluorinated analog, highlighting the importance of substituents in enhancing biological activity .

- Antiviral Screening :

Comparative Analysis of Related Compounds

The table below summarizes key findings regarding the biological activities of related pyrimidine derivatives:

| Compound Name | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | NO Production Inhibition | Most potent in the study |

| 2-Amino-4,6-dihydroxypyrimidine | 36 | NO Production Inhibition | Reference compound for comparison |

| This compound | TBD | Potential Anti-inflammatory | Requires further investigation |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in laboratory settings?

- Methodological Answer : The compound can be synthesized via selective functionalization of pyrimidine precursors. A plausible route involves chlorination of dihydroxypyrimidine derivatives using phosphorus oxychloride (POCl₃) under reflux, followed by nucleophilic substitution to introduce the dimethylamino group. Reaction conditions (e.g., temperature, solvent, base) must be optimized to avoid over-chlorination or side reactions. For analogous pyrimidine syntheses, POCl₃-based chlorination is widely employed . Modifications to this method, such as using dimethylamine for substitution, could yield the target compound.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation typically employs a combination of ¹H/¹³C NMR (to confirm substituent positions and hydrogen environments), mass spectrometry (for molecular weight verification), and FT-IR spectroscopy (to identify functional groups like –OH and –N(CH₃)₂). X-ray crystallography may resolve ambiguities in regiochemistry. Cross-referencing with spectral databases (e.g., PubChem) or literature for analogous pyrimidines is critical .

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a nitrogen-based ligand in aqueous-compatible cross-coupling reactions. Its dimethylamino group enhances coordination with transition metals (e.g., palladium), enabling catalysis under mild conditions. Applications include Suzuki-Miyaura couplings for biaryl synthesis and C–H functionalization in drug discovery pipelines .

Advanced Research Questions

Q. How does the dimethylamino group influence the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : The dimethylamino group acts as an electron-donating ligand , modulating the electronic environment of the metal catalyst. This enhances oxidative addition and transmetallation steps in cross-couplings. Steric effects from the methyl groups may also stabilize reactive intermediates. Comparative studies with non-dimethylated analogs (e.g., 4,6-dihydroxypyrimidine) can isolate electronic vs. steric contributions .

Q. What experimental strategies can mitigate the instability of this compound in solution during prolonged reactions?

- Methodological Answer : Instability in polar aprotic solvents (e.g., DMSO) can be minimized by:

- Storing solutions at low temperatures (−20°C) under inert atmospheres.

- Using stabilizers like radical scavengers (e.g., BHT) to prevent oxidative degradation.

- Avoiding prolonged exposure to light or moisture. Similar strategies are validated for structurally related 5-aminopyrimidines .

Q. How does this compound act as an intermediate in multi-step synthesis, and what are the critical reaction parameters?

- Methodological Answer : The compound may act as a bridging intermediate in synthesizing substituted pyrimidines. For example, its hydroxyl groups can undergo phosphorylation or glycosylation for nucleotide analogs. Key parameters include:

- pH control during phosphorylation to avoid side reactions.

- Protecting groups (e.g., TBDMS) for selective derivatization.

- Monitoring reaction progress via HPLC or TLC to prevent over-functionalization .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

- Methodological Answer : Regioselectivity is hindered by the compound's symmetry and multiple reactive sites (hydroxyl and amino groups). Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.